molecular formula C9H10N4 B8686446 4-(4-Amino-3-methylphenyl)-1,2,4-triazole

4-(4-Amino-3-methylphenyl)-1,2,4-triazole

Cat. No.: B8686446
M. Wt: 174.20 g/mol
InChI Key: KFXBWHFKOWWYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-methylphenyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-methyl-4-(1,2,4-triazol-4-yl)aniline

InChI

InChI=1S/C9H10N4/c1-7-4-8(2-3-9(7)10)13-5-11-12-6-13/h2-6H,10H2,1H3

InChI Key

KFXBWHFKOWWYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=NN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(3-methyl-4-nitrophenyl)-1,2,4-triazole (1.0 g) in acetic acid (25 cm3) was hydrogenated at 25° and 60 p.s.i. (4.13×105Pa) pressure over Raney nickel (0.2 g) for 2 hours. The mixture was then filtered through "Solkafloc" (Trade Mark for a cellulose based filtering agent), the solvent was evaporated in vacuo and the residue was partitioned between chloroform (100 cm3) and aqueous sodium carbonate solution (20 cm3). The aqueous phase was further extracted with chloroform (3×50 cm3) and the combined and dried (MgSO4) organic extracts were concentrated to afford an oil which was chromatographed on silica (Merck "MK 60.9385" [Trade Mark]) eluting with methanol:ethyl acetate, 1:9. Combination and evaporation of the appropriate fractions afforded a solid which was recrystallised from ethyl acetate/hexane to give 4-(4-amino-3-methylphenyl)-1,2,4-triazole, m.p. 152°-154° (0.67 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

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